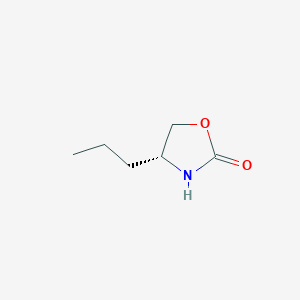
(4R)-4-Propyl-2-oxazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Propyloxazolidin-2-one is a chiral oxazolidinone derivative, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a five-membered ring containing both nitrogen and oxygen atoms, with a propyl group attached to the fourth carbon. This structural motif imparts unique chemical properties and reactivity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-propyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-2-amino-1-propanol with ethyl chloroformate under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and enantiomeric purity.
Industrial Production Methods: On an industrial scale, the production of ®-4-propyloxazolidin-2-one may involve continuous flow processes to enhance efficiency and scalability. Catalytic methods, such as using metal catalysts or enzymatic processes, can also be employed to improve the selectivity and yield of the desired enantiomer.
化学反应分析
Types of Reactions: ®-4-Propyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone N-oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, amino alcohols, and various substituted oxazolidinones, depending on the specific reagents and conditions used.
科学研究应用
®-4-Propyloxazolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors.
Medicine: Derivatives of ®-4-propyloxazolidin-2-one are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
作用机制
The mechanism of action of ®-4-propyloxazolidin-2-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, in the case of antimicrobial activity, the compound may inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of essential proteins. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
相似化合物的比较
(S)-4-Propyloxazolidin-2-one: The enantiomer of ®-4-propyloxazolidin-2-one, which may exhibit different biological activities and reactivity.
4-Methyloxazolidin-2-one: A structurally similar compound with a methyl group instead of a propyl group, used in similar applications.
4-Phenyloxazolidin-2-one: Another analog with a phenyl group, known for its use in asymmetric synthesis and medicinal chemistry.
Uniqueness: ®-4-Propyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of the propyl group, which can influence its reactivity and interactions with molecular targets. This makes it a valuable compound in the synthesis of enantiomerically pure substances and in the development of new therapeutic agents.
属性
IUPAC Name |
(4R)-4-propyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-3-5-4-9-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXNSLLITCXHBI-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1COC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


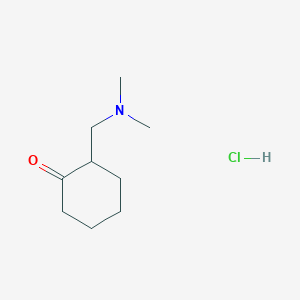
![tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B132912.png)
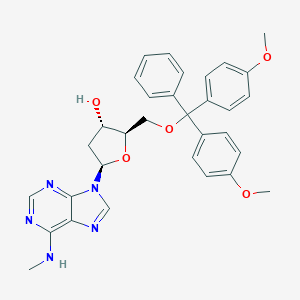


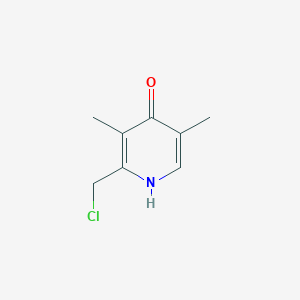
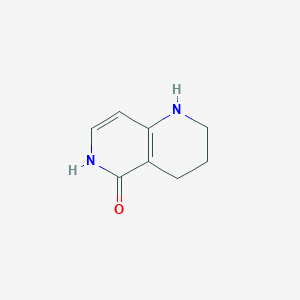

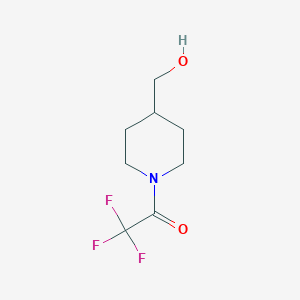
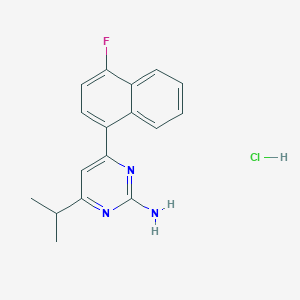
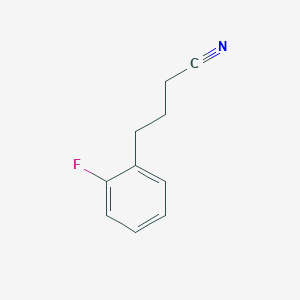
![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)
